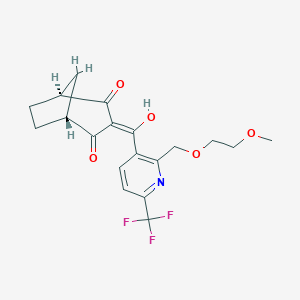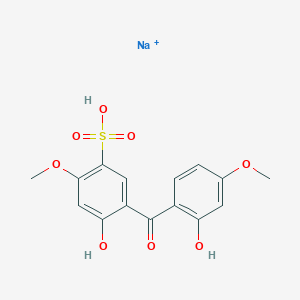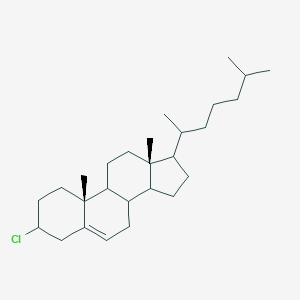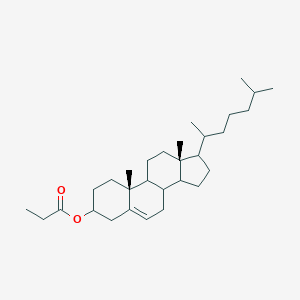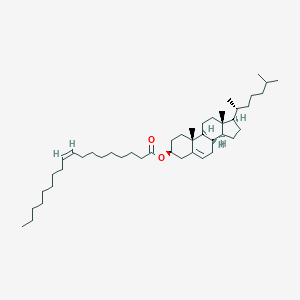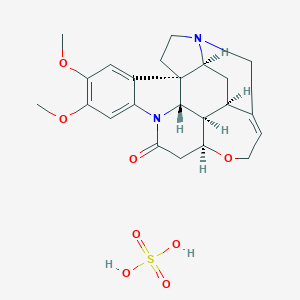
布鲁辛硫酸盐
描述
硫酸布鲁辛: 是一种与士的宁密切相关的生物碱化合物,主要存在于马钱子树的种子中 。它以苦味和高毒性而闻名。由于其独特的化学性质,硫酸布鲁辛已被用于各种科学应用中。
科学研究应用
硫酸布鲁辛具有广泛的科学研究应用:
作用机制
硫酸布鲁辛作为甘氨酸受体的拮抗剂,类似于士的宁。 它通过阻止甘氨酸与其受体结合而使抑制性神经元瘫痪,从而导致肌肉痉挛和抽搐 。这种机制是其对中枢神经系统毒性作用的原因。
生化分析
Biochemical Properties
Brucine sulfate has been reported to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular system and nervous system
Cellular Effects
Brucine sulfate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .
Molecular Mechanism
The molecular mechanism of action of Brucine sulfate is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Brucine sulfate has a long-term effect on cellular function, which is observed in both in vitro and in vivo studies .
Metabolic Pathways
Brucine sulfate is involved in various metabolic pathwaysIt is known that Brucine sulfate can have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is known that Brucine sulfate can be directed to specific compartments or organelles through various mechanisms .
准备方法
合成路线及反应条件: 硫酸布鲁辛可以通过布鲁辛与硫酸反应合成。该过程涉及将布鲁辛溶解在热的蒸馏水中,然后加入浓硫酸。 然后冷却混合物并结晶以获得硫酸布鲁辛 .
工业生产方法: 在工业环境中,硫酸布鲁辛通过从马钱子树的种子中提取布鲁辛,然后使用硫酸将其转化为硫酸布鲁辛来生产。 提取过程通常涉及回流提取和结晶以实现高纯度 .
化学反应分析
反应类型: 硫酸布鲁辛会发生各种化学反应,包括氧化、还原和取代。 已知它在高浓度硫酸溶液中高温下与硝酸根离子反应形成有色络合物 .
常见试剂和条件:
氧化: 硫酸布鲁辛可以使用铬酸氧化。
还原: 它可以在钯催化剂存在下使用氢还原。
取代: 硫酸布鲁辛在盐酸存在下与磺胺酸反应.
相似化合物的比较
类似化合物:
士的宁: 硫酸布鲁辛与士的宁密切相关,两者都是从马钱子树中提取的生物碱.
二甲氧基士的宁: 布鲁辛的另一种衍生物,以其相似的化学性质而闻名.
独特性: 硫酸布鲁辛因其与甘氨酸受体的特定相互作用,以及其在手性拆分和比色分析中的应用而独具特色。 与士的宁相比,其毒性相对较低,使其成为各种科学研究的宝贵化合物 .
属性
CAS 编号 |
4845-99-2 |
|---|---|
分子式 |
C23H28N2O8S |
分子量 |
492.5 g/mol |
IUPAC 名称 |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
InChI |
InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |
InChI 键 |
JBQBSCWFZJGIQL-SUJBTXFYSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
规范 SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
| 4845-99-2 | |
物理描述 |
Off-white powder; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of brucine sulfate?
A1: Brucine sulfate heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []
Q2: What are the known toxicological concerns associated with brucine sulfate?
A2: Brucine, and consequently brucine sulfate, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []
Q3: Has brucine sulfate demonstrated any potential in combating bacterial resistance?
A3: Research suggests that brucine sulfate exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []
Q4: Are there any specific applications where brucine sulfate's bacteriostatic properties are being explored?
A5: Yes, ongoing research is investigating the use of brucine sulfate in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []
Q5: Has brucine sulfate been investigated for its ability to induce chirality in liquid crystal systems?
A6: Yes, brucine sulfate has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of brucine sulfate influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []
Q6: What is a Pfeiffer effect, and how does it relate to brucine sulfate?
A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like brucine sulfate, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by brucine sulfate, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []
Q7: Can brucine sulfate be used for quantitative analysis, and what are the limitations?
A8: While brucine sulfate has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, brucine sulfate is no longer widely used for nitrate analysis. []
Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of brucine sulfate?
A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on brucine sulfate was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


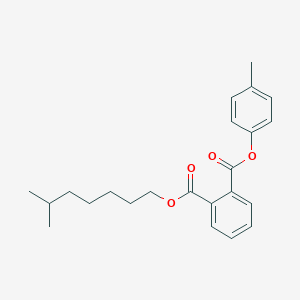
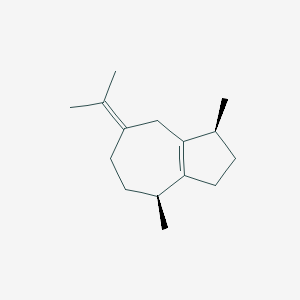
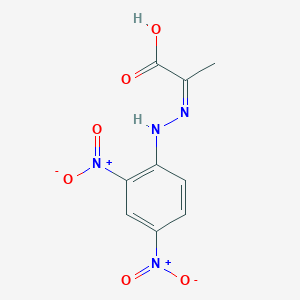
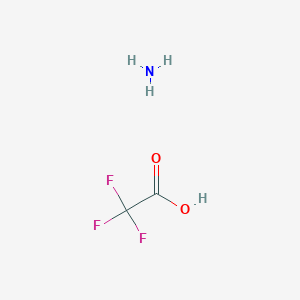
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
